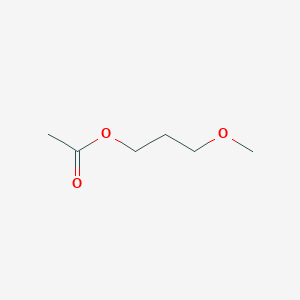
3-Methoxypropyl acetate
Overview
Description
3-Methoxypropyl acetate is an ester compound featuring a methoxy group (-OCH₃) and an acetate group (-OAc) attached to a propyl chain. For instance, propylene glycol methyl ether acetate (PGMEA), CAS 108-65-6, is a widely used solvent with a molecular weight of 132.16 . However, discrepancies exist in the literature: lists "this compound" with a molecular weight of 252.10, which may indicate a different isomer or a typographical error. This article assumes this compound refers to a propyl-chain derivative (CH₃O-(CH₂)₃-OAc), though nomenclature ambiguities are noted.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key properties and applications of 3-methoxypropyl acetate and structurally related esters:
Notes and Limitations
- Nomenclature Ambiguities: The term "this compound" may refer to isomers or larger derivatives (e.g., ’s 252.10 MW entry), necessitating careful structural verification.
- Data Gaps: Limited toxicity and thermodynamic data exist for less common derivatives like 3-(methylthio)propyl acetate (CAS 16630-55-0) .
- Industrial Relevance : PGMEA remains the most commercially significant analog due to its versatility in electronics and coatings .
Properties
CAS No. |
41448-83-3; 84540-57-8 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.159 |
IUPAC Name |
3-methoxypropyl acetate |
InChI |
InChI=1S/C6H12O3/c1-6(7)9-5-3-4-8-2/h3-5H2,1-2H3 |
InChI Key |
CCTFMNIEFHGTDU-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCCOC |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














